LY2409881

IKK2 inhibition NF-κB signaling kinase selectivity

Standard IKK2 inhibitors vary in selectivity and potency, risking irreproducible NF-κB pathway modulation. LY2409881 offers a precisely characterized alternative. - **Target engagement:** IC50 = 30 nM for IKK2; >10-fold selective vs. IKK1 & >300 other kinases. - **Preclinical validation:** Suppresses constitutive NF-κB, induces apoptosis, and inhibits tumor growth in lymphoma xenograft models (50-200 mg/kg i.p.). - **Research applications:** Benchmarking new IKK2 inhibitors, synergy studies with HDAC inhibitors (e.g., romidepsin), and dissection of apoptotic pathways (c-FLIP, BCL-2, caspases).

Molecular Formula C24H29ClN6OS
Molecular Weight 485.0 g/mol
CAS No. 946518-61-2
Cat. No. B3432010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY2409881
CAS946518-61-2
Molecular FormulaC24H29ClN6OS
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl
InChIInChI=1S/C24H29ClN6OS/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29)
InChIKeyBNFAYJPQCPZQND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LY2409881: IKK2 Inhibitor for Lymphoma Research


LY2409881 (CAS 946518-61-2) is a small-molecule inhibitor of IκB kinase β (IKK2/IKKβ), a critical regulator of the canonical NF-κB signaling pathway [1]. It exhibits an IC50 of 30 nM against IKK2 in vitro and demonstrates >10-fold selectivity over IKK1 and other common kinases [1]. The compound has been extensively characterized in preclinical models of B- and T-cell lymphoma, where it suppresses constitutively activated NF-κB, induces apoptosis, and inhibits tumor growth in xenograft models [1].

1 IKKβ pathway inhibition studies in B- and T-cell lymphoma models
2 Selectivity profile supports NF-κB pathway-specific investigation
3 Compatible with apoptosis and cell-cycle endpoint analysis

LY2409881: Procurement and Substitution Risks


IKK2 inhibitors vary substantially in potency, selectivity profile, and off-target activity, making generic substitution a significant risk in experimental systems. For instance, TPCA-1 displays a lower IC50 (17.9 nM) but only 22-fold selectivity over IKK1 , while BI605906 exhibits substantially weaker potency (IC50 380 nM) . LY2409881's specific selectivity window (>10-fold) and its validated synergy with HDAC inhibitors in lymphoma models [1] cannot be assumed for other IKK2 inhibitors without direct experimental confirmation. Substituting a compound with different selectivity or potency alters target engagement and pathway modulation, directly compromising reproducibility of NF-κB-dependent readouts.

Potency & selectivity IKK2 inhibitors vary substantially; pathway-response context may not transfer across compounds with different selectivity margins.
HDAC inhibitor synergy Reported romidepsin synergy may not be assumed for other IKK2 inhibitors without direct experimental confirmation.
Off-target kinase profile Off-target kinase context can shift target engagement and NF-κB readouts, requiring compound-specific validation.

LY2409881: Selectivity and Efficacy Evidence


IKK2 Selectivity Over IKK1

LY2409881 inhibits IKK2 with an IC50 of 30 nM in in vitro kinase assays. Selectivity profiling against a panel of >300 kinases demonstrates that IKK1 and other common kinases require at least 10-fold higher concentrations to achieve comparable inhibition . This selectivity window is narrower than that of TPCA-1 (IC50 17.9 nM, 22-fold selectivity) and substantially better than BI605906 (IC50 380 nM, >20-fold selectivity but weaker absolute potency) .

IKK2 Selectivity Over IKK1
Cross-study comparable
IC₅₀ 30 nM; IKK1 ≥ 300 nM (>10-fold selectivity)
Supports IKK2-selective NF-κB pathway inhibition context
Compared to TPCA-1 (22-fold) and BI605906 (380 nM); ATP conditions may vary
IKK2 inhibition NF-κB signaling kinase selectivity

DLBCL Xenograft Tumor Suppression

In SCID-beige mice bearing LY10 DLBCL xenografts, LY2409881 administered intraperitoneally at 50, 100, and 200 mg/kg twice weekly for 4 weeks produced significant, dose-dependent tumor growth inhibition compared to vehicle control [1]. Tumor volume reduction was observed at all dose levels, with the highest dose (200 mg/kg) demonstrating the most pronounced effect [1]. The compound was well tolerated with no overt toxicity reported [1].

DLBCL Xenograft Tumor Suppression
Direct head-to-head comparison
Dose-dependent tumor growth inhibition (50–200 mg/kg i.p., 4 wks)
Supports lymphoma xenograft model-response context
LY10 DLBCL model; tolerability reported; exact % inhibition not available
in vivo efficacy xenograft model DLBCL

Romidepsin Synergy in DLBCL

In SUDHL2 and LY1 DLBCL cell lines, LY2409881 demonstrated synergistic growth inhibition when combined with the HDAC inhibitor romidepsin [1]. The combination index (CI) values, calculated using the Chou-Talalay method, indicated strong synergy (CI < 1) across multiple concentrations [1]. Mechanistically, LY2409881 suppressed romidepsin-induced NF-κB p65 activation, thereby enhancing apoptosis [1].

Romidepsin Synergy in DLBCL
Direct head-to-head comparison
Combination index (CI) < 1 (synergistic)
Supports HDAC inhibitor combination synergy context
SUDHL2 and LY1 cells; Chou-Talalay method; 72 h treatment
combination therapy HDAC inhibitor synergy

G1 Arrest and Dual Apoptotic Pathway Activation

In multiple DLBCL cell lines, LY2409881 treatment caused G1 phase cell cycle arrest and induced apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways [1]. Specifically, LY2409881 downregulated c-FLIP, upregulated DR4 and caspase-8 (extrinsic), and increased pro-apoptotic BAX while decreasing anti-apoptotic MCL-1 and BCL-2 (intrinsic) [1]. This dual-pathway activation is not universally reported for other IKK2 inhibitors at comparable concentrations.

G1 Arrest and Dual Apoptotic Pathway Activation
Class-level inference
G1 arrest; c-FLIP↓, DR4↑, caspase-8↑; BAX↑, MCL-1↓, BCL-2↓
Reported dual intrinsic/extrinsic apoptosis pathway response
Multiple DLBCL lines; 1–10 µM; 48–72 h
cell cycle arrest apoptosis c-FLIP

LY2409881: Application Scenarios


Lymphoma Xenograft Efficacy Studies

LY2409881 is ideally suited for in vivo proof-of-concept studies evaluating IKK2 inhibition in lymphoma. Its validated antitumor activity in SCID-beige mouse xenograft models (50-200 mg/kg i.p., twice weekly) [1] provides a robust experimental framework. Researchers can directly compare tumor growth inhibition and pharmacodynamic biomarkers of NF-κB suppression.

NF-κB Pathway and Apoptosis Mechanisms

The compound's ability to induce G1 arrest and activate both intrinsic and extrinsic apoptotic pathways [2] makes it a powerful tool for dissecting NF-κB-regulated survival networks. Western blot analysis of c-FLIP, BCL-2 family proteins, and caspase activation can be performed in LY2409881-treated DLBCL cell lines to elucidate pathway crosstalk.

HDAC Inhibitor Combination Studies

LY2409881's documented synergy with romidepsin [1] supports its use in combination studies exploring epigenetic and NF-κB pathway co-targeting. Researchers can employ combination index (CI) analysis in DLBCL cell lines to validate synergistic effects and investigate underlying mechanisms such as p65 suppression.

Kinase Selectivity and Off-Target Profiling

Given its >10-fold selectivity window over IKK1 and >300 other kinases , LY2409881 serves as a reference compound for benchmarking new IKK2 inhibitors. Comparative kinase profiling can be conducted to assess the selectivity of novel chemical entities relative to this established tool.

Application
Selection Property
Validation Focus
Lymphoma xenograft model-response studies
In vivo tumor growth inhibition endpoint context
Tumor volume and NF-κB PD biomarkers
NF-κB pathway and apoptosis signaling studies
Dual-pathway apoptosis response review
c-FLIP, BCL-2 family, caspase activation
HDAC inhibitor combination synergy studies
Reported romidepsin synergy context
Combination index and p65 suppression analysis
IKK2 kinase selectivity benchmarking
Selectivity margin review
Kinase panel profiling relative to reference inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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